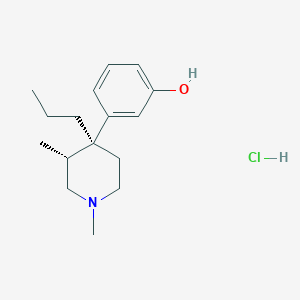
オキサトミド
概要
説明
オキサトミドは、ジフェニルメチルピペラジンファミリーに属する化合物です。 主に抗ヒスタミン作用で知られており、アレルギー性鼻炎、結膜炎、じんましんなどのアレルギー症状の治療および予防に使用されます 。 オキサトミドは、1975年にヤンセンファーマシューティカで発見され、Tinsetなど、さまざまなブランド名で販売されています .
製法
オキサトミドの合成には、いくつかの重要な手順が含まれています。
2-ベンゾイミダゾリノンとイソプロペニルアセテートの反応: この反応により、単一の保護されたイミダゾロン誘導体が生成されます。
3-クロロ-1-ブロモプロパンによるアルキル化: このアルキル化プロセスにより、官能化誘導体が得られます。
ピペラジンのモノベンジドリル誘導体のアルキル化: この手順により、保護基の加水分解後にオキサトミドが生成されます.
工業的な生産方法は、通常、同じ合成経路を使用しますが、最終製品の均一性と純度を確保するために、大規模生産に合わせて最適化されています .
科学的研究の応用
Oxatomide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antihistamines and their chemical properties.
Biology: Oxatomide is studied for its effects on histamine release and its role in allergic reactions.
作用機序
オキサトミドは、主にH1-ヒスタミン受容体拮抗薬としての役割を通じて効果を発揮します。 内因性ヒスタミン放出を阻害し、外因性ヒスタミンの効果を阻止します 。 さらに、オキサトミドは肥満細胞安定化特性を有しており、アレルギー反応の治療における有効性に貢献しています 。 分子標的には、ヒスタミン受容体とヒスタミン放出および作用に関与する経路が含まれます .
類似の化合物との比較
オキサトミドは、クロルフェニラミン、ジフェンヒドラミン、シンナリジンなどの他の抗ヒスタミンと類似しています。 ヒスタミン放出と効果の両方を阻害するという二重作用が特徴です 。 この二重作用により、オキサトミドは、他の抗ヒスタミンにうまく反応しないアレルギー反応の治療に特に有効です .
類似の化合物
- クロルフェニラミン
- ジフェンヒドラミン
- シンナリジン
生化学分析
Biochemical Properties
Oxatomide functions as an H1-receptor antagonist, which means it blocks the action of histamine at the H1 receptor sites. This action helps alleviate allergic symptoms. Additionally, Oxatomide exhibits antiserotonergic activity, similar to hydroxyzine . It interacts with histamine receptors, preventing histamine from binding and exerting its effects. This interaction is crucial in mitigating allergic reactions and inflammation.
Cellular Effects
Oxatomide has been shown to inhibit the release of histamine from mast cells and basophils, which are key players in allergic responses . By stabilizing these cells, Oxatomide prevents the degranulation process, thereby reducing the release of histamine and other inflammatory mediators. This inhibition helps in controlling allergic symptoms and reducing inflammation at the cellular level.
Molecular Mechanism
At the molecular level, Oxatomide binds to the H1 receptors, blocking the binding of histamine . This competitive inhibition prevents the activation of the receptor and subsequent signaling pathways that lead to allergic symptoms. Additionally, Oxatomide’s antiserotonergic activity contributes to its overall efficacy in managing allergic reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, Oxatomide has demonstrated stability over time, maintaining its efficacy in inhibiting histamine release and blocking H1 receptors Long-term studies have shown that Oxatomide remains effective in controlling allergic symptoms without significant degradation
Dosage Effects in Animal Models
In animal models, the effects of Oxatomide vary with dosage. At therapeutic doses, Oxatomide effectively controls allergic symptoms without significant adverse effects . At higher doses, some adverse effects such as drowsiness, weight gain, and gastrointestinal complaints have been reported . These findings highlight the importance of adhering to recommended dosages to avoid potential toxicity.
Metabolic Pathways
Oxatomide is metabolized in the liver, where it undergoes various biotransformation processes . The primary metabolic pathway involves the oxidation and conjugation of Oxatomide, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. The involvement of specific enzymes and cofactors in these metabolic pathways is crucial for the drug’s clearance from the body.
Transport and Distribution
Oxatomide is widely distributed in the body, with the highest concentrations found in the liver, lungs, and pancreas . It is highly bound to plasma proteins, which facilitates its transport in the bloodstream. In lactating animals, Oxatomide has been detected in breast milk, indicating its ability to cross biological barriers and distribute to various tissues .
Subcellular Localization
The subcellular localization of Oxatomide primarily involves its binding to H1 receptors on the cell membrane This localization is essential for its function as an antihistamine
準備方法
The synthesis of oxatomide involves several key steps:
Reaction of 2-Benzimidazolinone with Isopropenyl Acetate: This reaction leads to the formation of a singly protected imidazolone derivative.
Alkylation with 3-Chloro-1-bromopropane: The functionalized derivative is obtained through this alkylation process.
Alkylation of the Monobenzhydryl Derivative of Piperazine: This step results in the formation of oxatomide after the hydrolytic removal of the protecting group.
Industrial production methods typically involve the same synthetic routes but are optimized for large-scale production to ensure consistency and purity of the final product .
化学反応の分析
オキサトミドは、以下を含むさまざまな化学反応を起こします。
酸化: オキサトミドは、特定の条件下で酸化され、酸化誘導体を生成します。
還元: 還元反応は、オキサトミドをその還元形に変換できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまなアルキル化剤が含まれます 。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究アプリケーション
オキサトミドは、幅広い科学研究アプリケーションを持っています。
化学: 抗ヒスタミンとその化学的性質に関する研究におけるモデル化合物として使用されます。
生物学: オキサトミドは、ヒスタミン放出に対する影響とそのアレルギー反応における役割について研究されています.
類似化合物との比較
Oxatomide is similar to other antihistamines such as chlorpheniramine, diphenhydramine, and cinnarizine. it is unique in its dual action of inhibiting both the release and effects of histamine . This dual action makes oxatomide particularly effective in treating allergic reactions that do not respond well to other antihistamines .
Similar Compounds
- Chlorpheniramine
- Diphenhydramine
- Cinnarizine
Oxatomide’s unique combination of antihistamine and mast-cell stabilizing properties sets it apart from these similar compounds .
特性
IUPAC Name |
3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O/c32-27-28-24-14-7-8-15-25(24)31(27)17-9-16-29-18-20-30(21-19-29)26(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-8,10-15,26H,9,16-21H2,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAINIUMDFURPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3NC2=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045181 | |
| Record name | Oxatomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60607-34-3 | |
| Record name | Oxatomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60607-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxatomide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxatomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12877 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | oxatomide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxatomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxatomide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXATOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J31IL9Z2EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxatomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


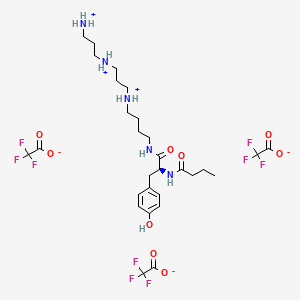

![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)
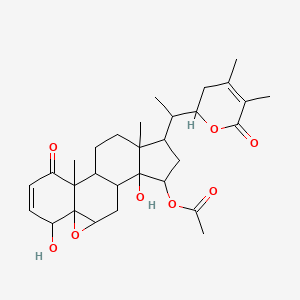

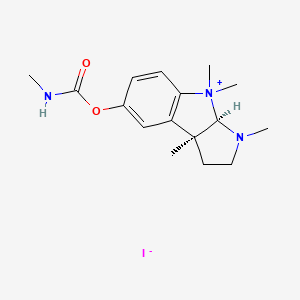
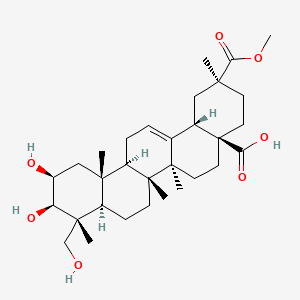

![5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1677772.png)


